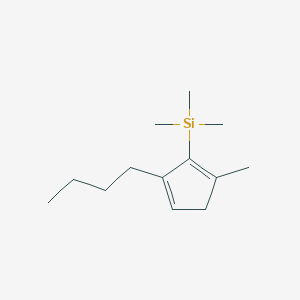
(5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane is an organosilicon compound It is a derivative of cyclopentadiene, where the cyclopentadienyl ring is substituted with a butyl group and a methyl group, and the silicon atom is bonded to three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with a substituted cyclopentadienide. For instance, the reaction of trimethylsilyl chloride with sodium cyclopentadienide can yield trimethylsilyl cyclopentadiene . The specific conditions for synthesizing the butyl and methyl-substituted derivative would involve similar steps but with the appropriate substituted cyclopentadienide.
Industrial Production Methods
Industrial production methods for such organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
科学研究应用
(5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of biologically relevant compounds.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
作用机制
The mechanism by which (5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane exerts its effects involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, and the cyclopentadienyl ring can participate in π-π interactions and coordination with metal centers. These interactions can influence the reactivity and stability of the compound in different environments.
相似化合物的比较
Similar Compounds
Trimethylsilyl cyclopentadiene: A simpler analog where the cyclopentadienyl ring is not substituted with butyl and methyl groups.
5-Butyl-2-methylcyclopenta-1,3-diene: Another derivative with a different substitution pattern on the cyclopentadienyl ring.
Uniqueness
The uniqueness of (5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
188746-83-0 |
|---|---|
分子式 |
C13H24Si |
分子量 |
208.41 g/mol |
IUPAC 名称 |
(5-butyl-2-methylcyclopenta-1,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24Si/c1-6-7-8-12-10-9-11(2)13(12)14(3,4)5/h10H,6-9H2,1-5H3 |
InChI 键 |
LVKFNJWFIZEHBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CCC(=C1[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



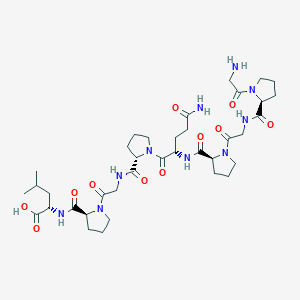
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
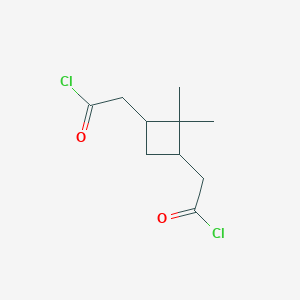
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
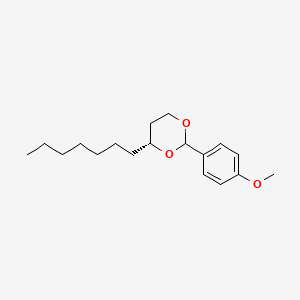
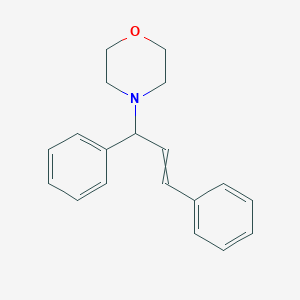

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
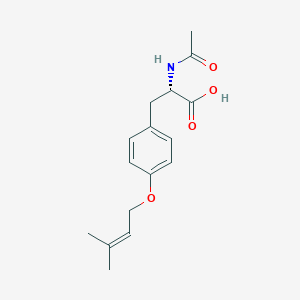
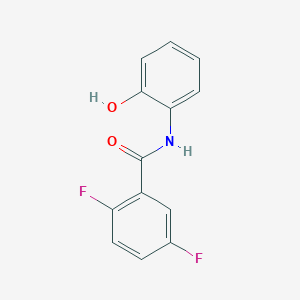
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)
